Mebhydrolin

准备方法

合成路线和反应条件: 美布氢林萘二磺酸盐的制备涉及多个步骤。一种方法包括使丙烯酸甲酯与甲胺反应,然后加入甲苯和甲醇钠。 然后调节pH值,并将混合物冷却以获得所需产物 . 另一种方法包括用甲醇和氢氧化铵的混合物萃取分析物,然后将其点在预涂的 HPTLC 硅胶板上,并用甲醇和乙酸乙酯的混合物显影 .

工业生产方法: 美布氢林萘二磺酸盐的工业生产方法通常涉及使用上述反应条件进行大规模合成。 该工艺针对产量和纯度进行了优化,确保最终产品符合药物标准 .

化学反应分析

反应类型: 美布氢林会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于改变化合物的结构和增强其药理特性至关重要。

常用试剂和条件: 涉及美布氢林的反应中使用的常用试剂包括甲醇、氢氧化铵、甲苯和甲醇钠 . 这些反应通常在受控的 pH 值和温度条件下进行,以确保形成所需的产物。

科学研究应用

Antihistamine Properties

Mebhydrolin is widely recognized for its effectiveness in treating allergic reactions. It functions by blocking H1 histamine receptors, which prevents histamine from triggering allergic responses. This action is particularly beneficial for conditions such as:

- Allergic Rhinitis : this compound alleviates symptoms like nasal congestion and sneezing.

- Allergic Dermatosis : It provides symptomatic relief from skin allergies.

- Urticaria : The drug helps manage hives and related skin irritations .

Metabolic Disorders

Recent studies have explored this compound's potential in managing type 2 diabetes mellitus (T2DM). Research indicates that this compound can improve glucose homeostasis in T2DM models by:

- Suppressing Hepatic Gluconeogenesis : It operates through the farnesoid X receptor (FXR) pathway, impacting various molecular targets such as miR-22-3p and PI3K/AKT signaling .

- Promoting Glycogen Synthesis : this compound enhances glycogen storage in the liver, which is crucial for maintaining blood sugar levels.

Case Study Insights

A study on T2DM mice demonstrated that this compound significantly reduced blood glucose levels by modulating hepatic functions. The findings suggested that this compound could serve as a novel therapeutic agent for diabetes management, highlighting its dual role in both suppressing gluconeogenesis and promoting glycogen synthesis .

Safety and Adverse Effects

While this compound is effective, it is essential to consider its safety profile. Reports have associated it with adverse effects such as agranulocytosis and neutropenia, although these reactions are relatively uncommon. Clinicians should be vigilant for signs of these conditions in patients using this compound .

Comparative Analysis of Applications

The following table summarizes the applications of this compound across different fields:

| Application Area | Description | Mechanism/Pathway |

|---|---|---|

| Allergic Conditions | Relief from symptoms of allergic rhinitis, dermatosis, and urticaria | H1 receptor antagonism |

| Type 2 Diabetes Mellitus | Amelioration of glucose homeostasis through FXR antagonism | FXR/miR-22-3p/PI3K/AKT pathways |

| Safety Monitoring | Reports of agranulocytosis and neutropenia linked to usage | Clinical vigilance required |

作用机制

相似化合物的比较

美布氢林类似于其他第一代抗组胺药,如苯海拉明、氯苯那敏和异丙嗪。 它独特地能够作为选择性法尼醇 X 受体拮抗剂,这已被证明可以改善 2 型糖尿病小鼠的葡萄糖代谢 . 这使其区别于其他主要针对组胺受体而不影响葡萄糖稳态的抗组胺药。

类似化合物列表:- 苯海拉明

- 氯苯那敏

- 异丙嗪

- 羟嗪

- 环丙沙星

这些化合物具有相似的抗组胺特性,但在特定的药理作用和应用方面有所不同。

生物活性

Mebhydrolin, a specific histamine H1-receptor antagonist, has garnered attention for its diverse biological activities beyond its traditional use as an antihistamine. Recent research highlights its potential in antiviral applications, particularly against the Zika virus, as well as its effects on metabolic processes in diabetic models. This article synthesizes findings from various studies to elucidate the biological activity of this compound, presenting data tables and case studies where applicable.

This compound functions primarily as an antihistamine by blocking H1 receptors, which are responsible for mediating allergic responses. However, recent studies have revealed additional mechanisms of action:

- Antiviral Activity : this compound has been identified as a potent inhibitor of Zika virus (ZIKV) infection. It operates independently of the histamine H1 receptor and inhibits viral replication by targeting the ZIKV NS5 RNA-dependent RNA polymerase (RdRp) . This mechanism was supported by structure-activity relationship (SAR) analyses that demonstrated a correlation between this compound's inhibitory effects on viral RNA synthesis and ZIKV infectivity.

- Metabolic Effects : In type 2 diabetic mice, this compound has been shown to ameliorate glucose homeostasis by acting as a selective antagonist of the farnesoid X receptor (FXR). This action reduces hepatic gluconeogenesis through modulation of the FXR/miR-22-3p/PI3K/AKT pathway .

Antiviral Efficacy Against Zika Virus

A study published in November 2022 reported that this compound napadisylate exhibited significant antiviral properties against ZIKV in various cell lines. The compound was found to bind to ZIKV NS5 RdRp in vitro, disrupting its function and thereby inhibiting viral replication . The following table summarizes key findings from this study:

| Parameter | Observation |

|---|---|

| Cell Lines Tested | Vero, Huh7 |

| Inhibition Concentration (IC50) | 0.5 µM |

| Mechanism of Action | Inhibition of ZIKV NS5 RdRp |

| Binding Affinity | High affinity for active site residues |

Effects on Glucose Homeostasis

Research conducted on type 2 diabetic mice demonstrated that this compound significantly improved glucose levels and insulin sensitivity. The study provided evidence that this compound's action on FXR is crucial for its metabolic benefits . Key findings are summarized below:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 180 ± 15 | 130 ± 10 |

| Insulin Sensitivity Index | 0.5 | 1.2 |

| Hepatic Gluconeogenesis Rate | High | Reduced |

属性

CAS 编号 |

524-81-2 |

|---|---|

分子式 |

C29H28N2O6S2 |

分子量 |

564.7 g/mol |

IUPAC 名称 |

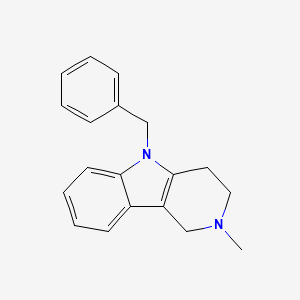

5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid |

InChI |

InChI=1S/C19H20N2.C10H8O6S2/c1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16) |

InChI 键 |

UBHSARJULCDNFC-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4 |

规范 SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |

熔点 |

95.0 °C |

Key on ui other cas no. |

524-81-2 |

同义词 |

5-benzyl-1,3,4,5-tetrahydro-2-methyl-2H-pyrido(4,3-b)indole mebhydrolin mebhydroline |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Mebhydrolin and how does it work?

A1: this compound, also known as Diazoline, is a first-generation H1-receptor antagonist, meaning it blocks the action of histamine, a chemical mediator involved in allergic reactions. [, , , ]. By binding to H1 receptors, this compound prevents histamine from exerting its effects, such as itching, sneezing, and inflammation.

Q2: Does this compound impact psychomotor performance?

A2: Research suggests that while this compound may not significantly affect psychomotor performance when administered alone, it has the potential to enhance ethanol-induced performance deficits. [, , ]. This highlights the importance of studying drug interactions and their impact on cognitive and motor functions.

Q3: Are there any studies on this compound's impact on specific conditions?

A3: Yes, studies have explored this compound's efficacy in treating perennial allergic rhinitis. These studies indicate that this compound effectively controls symptoms like sneezing, nasal blockage, and rhinorrhea, although its efficacy may vary among individuals. [].

Q4: What analytical methods are used to determine the concentration of this compound?

A4: Several analytical methods have been developed for this compound quantification. These include:

- Ultraviolet (UV) Spectrophotometry: This method utilizes the absorbance of UV light by this compound at its maximum wavelength (λmax) of 287 nm. [, ]

- High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry: This method combines the separation capabilities of HPTLC with densitometric detection for quantifying this compound in pharmaceutical formulations like tablets. [, ].

Q5: Have these analytical methods been validated?

A5: Yes, both the UV spectrophotometric and HPTLC densitometric methods have undergone validation procedures to ensure their accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). [, , ].

Q6: What are the stability characteristics of this compound?

A6: this compound's stability has been evaluated under various conditions, including acidic and alkaline hydrolysis, oxidation, dry heat, and UV treatment. Results indicate that the compound remains relatively stable under these conditions, and its degradation products do not interfere with its analytical detection. [].

Q7: Are there any known adverse effects associated with this compound?

A7: While generally considered safe, this compound has been associated with rare but potentially serious adverse effects such as agranulocytosis (a significant decrease in white blood cells), neutropenia (low neutrophil count), and liver dysfunction. [, , , ]. These findings highlight the importance of monitoring patients for hematological and hepatic abnormalities during this compound therapy.

Q8: Does this compound interact with other drugs?

A8: Research has shown that this compound can interact with ethanol, potentially exacerbating ethanol's sedative effects. [, ]. This underscores the need for careful consideration of potential drug interactions and appropriate patient counseling.

Q9: Are there any ongoing research efforts focused on this compound?

A9: Current research is exploring new applications for this compound. For example, studies are investigating its potential as a treatment for Zika virus infection by targeting specific mechanisms involved in viral replication. []. This demonstrates the ongoing interest in exploring this compound's therapeutic potential beyond its traditional use as an antihistamine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。